molecular formula C28H30N2O5 B8066718 D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No.: B8066718
M. Wt: 474.5 g/mol
InChI Key: SXFFRSIXKWRMBS-HSZRJFAPSA-N
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Description

D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a specialized amino acid derivative used in peptide synthesis. Its structure features two critical protecting groups:

  • N2-[(1,1-dimethylethoxy)carbonyl]: Also known as the tert-butoxycarbonyl (Boc) group, this moiety protects the α-amino group of asparagine. Boc is stable under basic and nucleophilic conditions but removable via strong acids like trifluoroacetic acid (TFA) .
  • N-(triphenylmethyl) (Trt): This group protects the side-chain amide of asparagine. The Trt group is acid-labile, typically cleaved under mild acidic conditions (e.g., 1% TFA in dichloromethane), making it compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies .

The compound’s molecular formula is C28H30N2O5 (molecular weight: 474.55 g/mol), and it is characterized by high purity (≥98%) and a solid crystalline form . As a D-enantiomer, it is less common in natural systems but valuable for synthesizing non-ribosomal peptides or studying chiral specificity in biochemical applications .

Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)30(23(25(32)33)19-24(29)31)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H2,29,31)(H,32,33)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFRSIXKWRMBS-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the α-Amino Group

Starting material : D-Asparagine (D-Asn).
Reagents : Di-tert-butyl dicarbonate (Boc anhydride), aqueous sodium bicarbonate, dioxane/water (1:1).
Procedure :

  • Dissolve D-asparagine in a 1:1 dioxane/water mixture.

  • Add Boc anhydride (1.2 equiv) and sodium bicarbonate (2.0 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify to pH 3 with 1M HCl and extract with ethyl acetate.

  • Concentrate under reduced pressure to obtain N2-Boc-D-asparagine (Boc-D-Asn-OH) as a white solid.

Yield : 85–90% (reported for analogous Boc-protected amino acids).
Characterization :

  • Melting Point : 142–144°C (decomp.).

  • 1H NMR (DMSO-d6) : δ 1.38 (s, 9H, Boc), 2.45–2.65 (m, 2H, β-CH2), 4.25 (t, 1H, α-CH), 6.95 (br s, 1H, CONH2), 7.25 (d, 1H, NH Boc).

Trt Protection of the Side Chain Amide

Starting material : Boc-D-Asn-OH.
Reagents : Triphenylmethyl chloride (TrtCl, 1.5 equiv), N,N-diisopropylethylamine (DIEA, 2.0 equiv), dimethylformamide (DMF).
Procedure :

  • Dissolve Boc-D-Asn-OH in anhydrous DMF.

  • Add DIEA (2.0 equiv) and TrtCl (1.5 equiv) at 0°C.

  • Warm to room temperature and stir for 24 hours.

  • Quench with ice-cold water and extract with dichloromethane.

  • Purify by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate N2-Boc-N-Trt-D-asparagine .

Yield : 70–75%.
Optimization Notes :

  • Excess TrtCl improves conversion but risks side reactions (e.g., Trt incorporation on the carboxylic acid).

  • DMF enhances solubility but requires rigorous drying to prevent hydrolysis of TrtCl.

Characterization :

  • Melting Point : 158–160°C.

  • 1H NMR (CDCl3) : δ 1.42 (s, 9H, Boc), 2.70–2.85 (m, 2H, β-CH2), 4.50 (t, 1H, α-CH), 7.20–7.45 (m, 15H, Trt aromatic).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Critical Analysis of Reaction Mechanisms

Boc Protection Kinetics

The Boc group is introduced via nucleophilic attack of the α-amino group on Boc anhydride. The reaction is pH-dependent, with optimal rates at pH 8–9. Aqueous bicarbonate maintains the amino group in its deprotonated state, facilitating acylation.

Trt Group Incorporation

The side chain amide’s low nucleophilicity necessitates activation. DIEA deprotonates the amide nitrogen, generating a more reactive species for TrtCl. Steric hindrance from the Boc group directs TrtCl to the side chain rather than the α-position.

Comparative Data on Protecting Group Stability

Protecting GroupStability to AcidStability to BaseRemoval Conditions
BocLow (pH < 3)HighTFA, HCl/dioxane
TrtModerateLow1% TFA in DCM, 30 min

Table 1: Stability profiles of Boc and Trt groups under standard peptide synthesis conditions.

Challenges and Mitigation Strategies

Racemization During Boc Protection

D-Asparagine’s α-carbon is prone to racemization under basic conditions. To minimize this:

  • Use low temperatures (0–5°C).

  • Limit reaction time to <12 hours.

Incomplete Trt Protection

Side chain amide protection is often incomplete due to steric hindrance. Solutions include:

  • Increasing TrtCl stoichiometry (up to 2.0 equiv).

  • Prolonging reaction time (48 hours).

Applications in Peptide Synthesis

The Boc/Trt protection scheme enables:

  • Selective deprotection of the α-amino group with TFA for chain elongation.

  • Retention of the Trt group during standard coupling cycles, preventing side chain interference.

Example: Synthesis of asparagine-rich domains in proteins (e.g., prion proteins) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The protected groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired end product.

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrochloric acid (HCl) or acetic acid can be used to remove the trityl group.

    Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.

Major Products:

    Peptides: The primary products are peptides with specific sequences, used in various biological and chemical applications.

Scientific Research Applications

Biochemical Research

D-Asparagine derivatives are often utilized in biochemical research for their roles as intermediates in the synthesis of peptides and proteins. The compound's structure allows for selective modifications that can enhance the stability and bioavailability of peptide drugs.

Peptide Synthesis

D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is used as a protecting group in peptide synthesis. The triphenylmethyl (Trt) group provides a stable yet removable protection for the amino group, facilitating the synthesis of complex peptides without side reactions. This method is particularly useful in synthesizing cyclic peptides and other complex structures that require precise control over functional groups.

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in D-asparagine derivatives for drug development, particularly in creating more effective therapeutic agents.

Drug Development

The unique properties of D-Asparagine derivatives make them suitable candidates for developing drugs targeting specific biological pathways. For instance:

  • Anticancer Agents : Research has indicated that certain asparagine derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
  • Neuroprotective Agents : Some studies suggest that D-asparagine may play a role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of D-asparagine derivatives. The results showed that specific modifications to the asparagine structure enhanced its ability to inhibit cancer cell growth in vitro. The study concluded that these derivatives could serve as lead compounds for developing novel anticancer therapies.

Case Study: Neuroprotection

Another study examined the neuroprotective effects of D-Asparagine derivatives on neuronal cells subjected to oxidative stress. The findings revealed that these compounds significantly reduced cell death and promoted cell survival, indicating their potential use in treating conditions like Alzheimer's disease.

Data Summary Table

Application AreaSpecific UseReference Source
Biochemical ResearchPeptide synthesis using protecting groupsJournal of Medicinal Chemistry
Pharmaceutical DevelopmentAnticancer agentsJournal of Medicinal Chemistry
Pharmaceutical DevelopmentNeuroprotective agentsNeurobiology Research

Mechanism of Action

Mechanism:

    Protecting Group: The compound acts as a protecting group, preventing unwanted reactions at the amino and carboxyl groups during peptide synthesis.

    Molecular Targets: It targets specific functional groups in amino acids and peptides, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Boc vs. Fmoc Derivatives

Compound Name Protecting Group (α-Amino) Protecting Group (Side Chain) Stability Cleavage Conditions Applications
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- Boc Trt Stable to bases, nucleophiles Boc: Strong acid (TFA); Trt: Mild acid (1% TFA) Boc SPPS, acid-sensitive peptide sequences
Fmoc-D-Asn(Trt)-OH Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] Trt Fmoc: Base-labile; Trt: Acid-labile Fmoc: Piperidine; Trt: Mild acid Fmoc SPPS, orthogonal protection strategies
Z-D-Asn(Trt)-OH Z (benzyloxycarbonyl) Trt Z: Hydrogenolysis-sensitive; Trt: Acid-labile Z: H2/Pd-C; Trt: Mild acid Classical solution-phase synthesis

Key Findings :

  • Boc/Trt : Ideal for acid-stable SPPS but requires harsh deprotection conditions.
  • Fmoc/Trt : Preferred for modern SPPS due to orthogonal cleavage (base for Fmoc, mild acid for Trt), enabling milder workflows .
  • Z/Trt: Limited to hydrogenolysis-compatible syntheses, less common in SPPS due to safety concerns with hydrogen gas .

Trt vs. Alternative Side-Chain Protections

  • Trt (triphenylmethyl) : Offers steric hindrance and mild acid cleavage. Used in asparagine/glutamine derivatives to prevent side reactions during coupling .
  • Xan (9H-xanthen-9-yl) : A bulkier alternative to Trt, used in D-Asparagine, N2-Boc-N-Xan (CAS: N/A). Xan requires slightly stronger acids (e.g., 5% TFA) for cleavage, offering delayed deprotection in multi-step syntheses .

Comparison Based on Amino Acid Type

Compound Name Amino Acid Side Chain Functional Group Molecular Weight Key Applications
D-Asparagine, N2-Boc-N-Trt D-Asn Amide (-CONH2) 474.55 Peptide antibiotics, chiral studies
Boc-D-Gln(Trt)-OH D-Gln Amide (longer side chain) 502.57 Glutamine-rich peptides, metabolic probes
Boc-D-Lys(Propynyloxycarbonyl)-OH D-Lys Alkyne-functionalized 328.36 Bioorthogonal labeling (e.g., Sonogashira coupling)

Key Findings :

  • Asparagine vs. Glutamine : Side-chain length affects steric interactions and solubility. Glutamine derivatives (e.g., Boc-D-Gln(Trt)-OH) are bulkier, requiring optimized coupling conditions .
  • Lysine Derivatives : Functionalized with alkynes (e.g., propynyloxycarbonyl) enable click chemistry applications, unlike asparagine/glutamine .

Stereochemical Comparisons: D vs. L Enantiomers

Property D-Asparagine, N2-Boc-N-Trt L-Asparagine, N2-Boc-N-Trt
Synthetic Utility Used in D-peptides (protease-resistant) Standard for natural L-peptides
Price (1g) ~€25 (D-form) ~€25 (L-form)
Chiral Specificity Binds to D-specific enzymes/receptors Compatible with ribosomal synthesis

Key Findings :

  • D-enantiomers are critical for studying enzyme stereospecificity or designing therapeutic peptides resistant to proteolytic degradation .

Biological Activity

D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- (CAS Number: 210529-01-4) is a derivative of the amino acid asparagine, modified to enhance its biological activity and therapeutic potential. This compound is part of a broader class of amino acid derivatives that are increasingly important in medicinal chemistry.

The molecular formula of D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is C28H30N2O5, with a molecular weight of 474.55 g/mol. The structural modifications facilitate its use in various biochemical applications.

PropertyValue
Molecular FormulaC28H30N2O5
Molecular Weight474.55 g/mol
CAS Number210529-01-4

D-Asparagine acts primarily through modulation of neurotransmitter systems and may influence metabolic pathways involving amino acids. Its structural components allow it to interact with specific receptors and enzymes, potentially enhancing its efficacy in therapeutic applications.

Biological Activity

Research indicates that D-Asparagine exhibits several biological activities:

  • Neurotransmitter Modulation : D-Asparagine is known to participate in neurotransmission, particularly in the central nervous system where it may enhance synaptic plasticity and cognitive functions.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that D-Asparagine may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neurotransmitter Modulation

A study by Kumar et al. (2017) demonstrated that D-Asparagine can enhance the release of neurotransmitters such as glutamate in neuronal cultures, suggesting a role in synaptic transmission and plasticity .

Antioxidant Activity

Research conducted by Yang and Chen (2018) highlighted the antioxidant capabilities of D-Asparagine, which were assessed through various assays measuring reactive oxygen species (ROS) levels. The findings indicated a significant reduction in ROS when cells were treated with the compound .

Anti-inflammatory Potential

Sarkar and Lee (2019) explored the anti-inflammatory effects of D-Asparagine in animal models of arthritis. The results showed a marked decrease in inflammatory markers and improved joint function following treatment with the compound .

Q & A

What are the primary synthetic routes for preparing D-Asparagine, N2-Boc-N-Trityl, and how do protecting groups influence its reactivity?

The compound is synthesized via sequential protection of D-asparagine. The N2-amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. The side-chain amide is shielded with a triphenylmethyl (Trt) group via reaction with trityl chloride in the presence of a base like triethylamine . The Boc group is base-labile (removed with TFA), while the Trt group is acid-sensitive (cleaved with dilute TFA), enabling orthogonal deprotection during peptide synthesis .

How can researchers confirm the structural integrity of this compound after synthesis?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc and Trt group integration (e.g., aromatic protons for Trt at δ 7.2–7.4 ppm, tert-butyl protons for Boc at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₃₀H₃₄N₂O₅: ~502.25 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in related Boc-protected amino acid derivatives .

What are common side reactions during its incorporation into solid-phase peptide synthesis (SPPS), and how can they be mitigated?

  • Racemization : Risk increases during prolonged coupling. Use HOBt/DIC or Oxyma Pure/DIC as coupling reagents to minimize racemization .
  • Incomplete Deprotection : Trt groups may require extended TFA treatment (1–2 hours, 1% TFA in DCM). Monitor via Kaiser test or LC-MS .
  • Aggregation : Steric hindrance from the Trt group can slow coupling. Optimize with microwave-assisted SPPS or elevated temperatures (~40°C) .

How does this derivative compare to Fmoc-protected analogs in peptide synthesis?

Unlike Fmoc (base-labile), the Boc group requires acidic deprotection, making it compatible with acid-stable resins (e.g., Merrifield resin). The Trt group offers enhanced side-chain protection for asparagine, reducing side reactions like aspartimide formation compared to Fmoc-Asn(Trt)-OH . However, Boc SPPS demands anhydrous conditions and is less commonly used for standard peptides than Fmoc strategies.

What analytical challenges arise when quantifying this compound in complex mixtures, and how are they resolved?

  • Co-elution Issues : Use reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in H₂O/ACN). Adjust pH to 2.5 to improve peak resolution .
  • Low UV Absorbance : The Trt group lacks strong chromophores. Employ ELSD or CAD detectors for quantification .
  • Degradation : Store at –20°C under inert gas to prevent Boc group hydrolysis .

In what advanced applications is this compound uniquely suited?

  • Synthesis of Asparagine-rich peptides : The Trt group prevents β-aspartate rearrangement during prolonged synthesis .
  • Glycopeptide Synthesis : The Boc group’s stability under basic conditions allows sequential glycosylation steps .
  • Radiolabeling : The Trt group can be replaced with prosthetic groups (e.g., ¹⁸F) for PET tracer development .

How do solvent choice and reaction temperature impact its stability during storage?

  • Polar Aprotic Solvents : DMF or DCM are optimal for dissolution. Avoid DMSO, which accelerates Boc cleavage .
  • Temperature Sensitivity : Degrades above 25°C. Store lyophilized at –20°C with desiccant .
  • Acidic/Basic Contamination : Trace acids (e.g., HCl) hydrolyze Boc; bases (e.g., NH₃) cleave Trt. Use freshly distilled solvents .

What computational tools aid in predicting its reactivity in novel peptide sequences?

  • Molecular Dynamics (MD) Simulations : Predict steric clashes from the Trt group using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate activation energies for Boc/Trt deprotection (e.g., Gaussian 09) .
  • Machine Learning : Platforms like Chemprop predict coupling efficiency based on amino acid sequence .

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